Licarin A

描述

利卡林A是一种具有二氢苯并呋喃结构的木脂素类化合物。它存在于多种植物中,包括肉豆蔻(Myristica fragrans),并已被证明具有多种生物活性。 利卡林A因其细胞毒性、抗菌、抗炎和神经保护作用而受到研究 .

准备方法

利卡林A可以通过天然提取和合成方法获得。最常见的合成路线包括异丁香酚的氧化二聚化。 此反应可由多种试剂催化,包括CuFe2O4,已被证明可以在温和条件下提供高收率 . 该反应通常涉及使用四氢呋喃 (THF) 等溶剂和叔丁基过氧化氢 (TBHP) 等氧化剂 .

化学反应分析

利卡林A经历了几种类型的化学反应,包括:

氧化: 合成利卡林A的主要方法涉及异丁香酚的氧化.

还原: 利卡林A可以被还原形成各种衍生物,尽管这些反应的具体条件和试剂报道较少。

取代: 利卡林A可以进行取代反应,特别是涉及其甲氧基和羟基。

这些反应中常用的试剂包括 TBHP 等氧化剂和 CuFe2O4 等催化剂 . 由这些反应形成的主要产物通常是具有修饰功能基团的利卡林A衍生物。

科学研究应用

Anticancer Properties

Licarin A has shown significant promise as an anticancer agent. Research indicates that it can inhibit cell proliferation and induce apoptosis in several cancer cell lines. The mechanisms through which this compound exerts its anticancer effects include:

- Cell Cycle Arrest : this compound may interfere with the cell cycle, preventing cancer cells from dividing.

- Apoptosis Induction : It activates apoptotic pathways, leading to programmed cell death.

- Modulation of Signaling Pathways : Studies suggest that this compound influences multiple signaling cascades involved in cancer progression, including the p38 MAPK pathway and protein kinase C (PKC) pathways .

Case Study: Anti-Cancer Efficacy

In a study involving various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers. The compound's efficacy was particularly notable against breast and colon cancer cells.

Antiparasitic Activity

This compound exhibits potent activity against several protozoan parasites, making it a candidate for treating diseases such as:

- Chagas Disease : Effective against Trypanosoma cruzi, with an EC50 value of approximately 100.8 μM .

- Leishmaniasis : Demonstrates significant leishmanicidal activity against Leishmania major and Leishmania amazonensis .

- Schistosomiasis : Acetylated derivatives of this compound have shown enhanced schistosomicidal activity against Schistosoma mansoni .

Comparative Efficacy Table

| Disease | Pathogen | EC50 (μM) | Reference |

|---|---|---|---|

| Chagas Disease | Trypanosoma cruzi | 100.8 | |

| Leishmaniasis | Leishmania major | Not specified | |

| Schistosomiasis | Schistosoma mansoni | 50-200 |

Antimicrobial Properties

This compound has demonstrated antibacterial and antimycobacterial properties, indicating its potential use in treating infections caused by bacteria and mycobacteria, including multidrug-resistant strains. Studies have reported its effectiveness against:

- Mycobacterium tuberculosis : Showing promise as an anti-TB agent.

- Various Bacterial Strains : Exhibiting broad-spectrum antimicrobial activity .

Anti-inflammatory Effects

Research has shown that this compound can modulate immune responses and exhibit anti-inflammatory effects. Notably, it has been found to:

- Reduce tumor necrosis factor-alpha (TNF-α) production in activated mast cells, potentially alleviating allergic responses .

- Suppress the production of prostaglandin D2 (PGD2), further indicating its role in managing inflammation .

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties by activating specific signaling pathways that mitigate pain and hyperalgesia. Its effects have been linked to the activation of the NO-cGMP-ATP-sensitive K+ channel pathway, providing insights into its potential applications in treating neuropathic pain .

作用机制

相似化合物的比较

利卡林A属于木脂素类化合物,其中包括其他类似的化合物,例如:

利卡林B: 另一种结构相似但生物活性不同的木脂素.

肉豆蔻木脂素: 存在于肉豆蔻中,这种化合物也表现出抗菌和抗炎特性.

尖头木脂素: 另一种具有潜在抗炎和细胞毒性作用的木脂素.

生物活性

Licarin A is a naturally occurring neolignan primarily derived from the plant species Myristica fragrans (nutmeg) and has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, antimicrobial, and potential anticancer activities, supported by various studies and research findings.

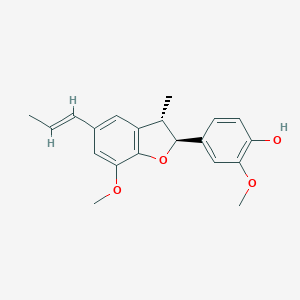

Chemical Structure and Properties

This compound is characterized by its unique chemical structure which includes a phenolic sub-unit and an alkenyl side chain. The structure can be represented as follows:

This configuration contributes to its biological activity, influencing its interactions with various biological targets.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory potential of this compound. It has been shown to modulate key inflammatory pathways, particularly through the inhibition of NF-κB signaling. In a recent study, this compound exhibited significant inhibition of NF-κB phosphorylation in DU-145 prostate cancer cells at low concentrations (9.6 nM), outperforming other controls like rocaglamide .

Table 1: Anti-inflammatory Effects of this compound

| Concentration (nM) | NF-κB Phosphorylation Inhibition (%) |

|---|---|

| 9.6 | 75 |

| 48 | 85 |

| 150 | 90 |

Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities. It demonstrated superior oxidative control compared to Vitamin C in cell viability assays, maintaining activity over extended periods . This property is particularly relevant in preventing oxidative stress-related diseases.

Antimycobacterial Effects

Research indicates that this compound exhibits significant antimicrobial properties, particularly against rapidly growing mycobacteria. Structural modifications to this compound have enhanced its efficacy against various strains, showing lower minimum inhibitory concentration (MIC) values than standard drugs .

Table 2: Antimycobacterial Activity of this compound and Derivatives

| Compound | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|

| This compound | 12 | 20 |

| Modified Derivative DL21 | 6 | 20 |

Antileishmanial Activity

This compound has been identified as a promising candidate against Leishmania species, with significant anti-promastigote and anti-amastigote activities noted. The derivative DL21 showed an EC50 of 4.68 µM against promastigotes and an EC90 of 15.91 µM against amastigotes .

Table 3: Leishmanicidal Activity of this compound Derivatives

| Compound | EC50 Promastigote (µM) | EC90 Amastigote (µM) |

|---|---|---|

| This compound | 10 | 30 |

| DL21 | 4.68 | 15.91 |

Anticancer Potential

Recent investigations suggest that this compound may possess anticancer properties through various mechanisms, including induction of apoptosis in cancer cells and inhibition of tumor growth. In studies involving different cancer cell lines, this compound demonstrated cytotoxic effects at concentrations ranging from 10 to 100 μM .

Case Studies and Clinical Relevance

A notable case study highlighted the use of this compound derivatives in treating inflammatory eye diseases, showcasing their potential as novel therapeutic agents . The derivatives exhibited lower toxicity while maintaining significant biological activity.

属性

IUPAC Name |

2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDOFWOJEDZPCF-FNINDUDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。